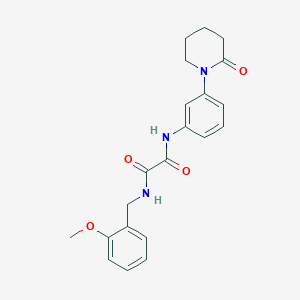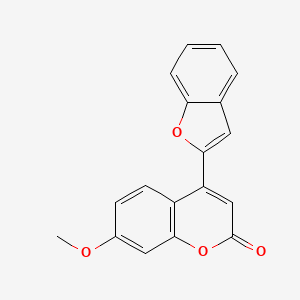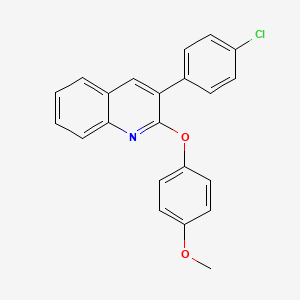
N1-(2-methoxybenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N1-(2-methoxybenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide” is a complex organic compound. It contains a methoxybenzyl group, a phenyl group, and an oxalamide group. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. The methoxybenzyl and phenyl groups are likely to contribute to the overall stability of the molecule, while the oxalamide group may participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the phenyl group can participate in electrophilic aromatic substitution reactions, and the oxalamide group can participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy group could increase the compound’s solubility in organic solvents, while the oxalamide group could allow for hydrogen bonding, potentially increasing the compound’s boiling point .Scientific Research Applications
Neuroprotective Potential
YM-244769, a novel potent Na+/Ca2+ exchange (NCX) inhibitor, showcases a significant neuroprotective capability. It preferentially inhibits intracellular Na+-dependent 45Ca2+ uptake via NCX3, displaying a 3.8- to 5.3-fold greater inhibition compared to NCX1 or NCX2. This selective inhibition, along with its ability to protect against hypoxia/reoxygenation-induced cell damage in neuronal SH-SY5Y cells, positions YM-244769 not only as an invaluable tool for experimental studies on NCX inhibition but also as a potential therapeutic agent for neuroprotection (Iwamoto & Kita, 2006).
Intramolecular Hydrogen Bonding and Structural Analysis
Oxamide derivatives, including N1-(2-methoxybenzyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, have been a subject of extensive research due to their unique intramolecular hydrogen bonding. This bonding involves the amide proton and two oxygen atoms, contributing to the stabilization of the compounds. Studies involving NMR and X-ray diffraction have provided deep insights into the structures of these compounds, highlighting their planar conformation and trans configuration in the solid state, crucial for understanding their chemical behavior and potential applications (Martínez-Martínez et al., 1998).
Synthetic Methodologies
Novel synthetic approaches for oxalamides, including this compound, have been developed. These methods involve innovative one-pot synthetic routes, offering operational simplicity and high yields, making them valuable for the preparation of complex molecules like anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Oxidative Removal Studies
The N-(p-Methoxybenzyl) group in certain diketopiperazine derivatives has been shown to be efficiently removed using ceric ammonium nitrate in acetonitrile-water, providing a mild and efficient method for the removal of protective groups, an essential step in the synthesis of various pharmacologically active compounds (Yoshimura et al., 1983).
Nursing Applications
A novel heterocycle compound closely related to this compound has been synthesized and analyzed for its applications in treating children's bronchial pneumonia. The compound demonstrates excellent biological activity, forming hydrogen bonds with the receptor, highlighting its potential as a therapeutic agent (Ding & Zhong, 2022).
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-28-18-10-3-2-7-15(18)14-22-20(26)21(27)23-16-8-6-9-17(13-16)24-12-5-4-11-19(24)25/h2-3,6-10,13H,4-5,11-12,14H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYQGAKYZNVXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B2646442.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2646444.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2646446.png)
![Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate](/img/structure/B2646448.png)

![6-Methyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646450.png)
![3-[(3,4-dimethoxyphenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one](/img/structure/B2646452.png)


![6-(3-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2646460.png)

![9-Benzyl-9-azabicyclo[4.2.1]nonan-3-one](/img/structure/B2646462.png)